![molecular formula C7H14ClNO B2872409 (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride CAS No. 2173992-59-9](/img/structure/B2872409.png)

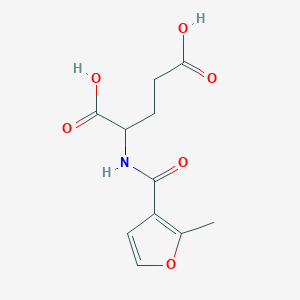

(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as the 8-azabicyclo[3.2.1]octane scaffold, has been a topic of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Applications De Recherche Scientifique

Anti-Viral Activity

Research has highlighted the potential of tricyclic compounds with unique amine moieties for the development of anti-influenza virus agents. For example, one study discovered that a novel compound exhibited potent anti-influenza A virus activity and was well-tolerated in mice, suggesting its promise as an anti-influenza virus agent for humans (Oka et al., 2001). Another study focused on the synthesis and anti-viral activity of 8-aminobicyclo[3.2.1]octanes, finding that certain amines showed in vitro activity against influenza-A virus, comparable to amantadine, and significant activity against respiratory syncytial virus (Miller et al., 2001).

Synthetic Applications

Several studies have explored the synthetic utility of compounds related to "(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride". For instance, research on the synthesis and chemical reactivity of bicyclic lactone fragments found in rearranged spongian diterpenes revealed that these compounds could form substituted pyrroles when reacted with primary amines, suggesting applications in synthesizing complex molecular structures (Schnermann et al., 2011). Another study demonstrated the use of diazabicyclo[2.2.2]octane as a novel highly selective dechloroacetylation reagent, highlighting its utility in carbohydrate synthesis (Lefeber et al., 2000).

Structural Analysis

Investigations into the structures and reactivity of compounds containing the amide functional group have led to insights into the stability and behavior of twisted amides compared to planar amides. For example, a study on the synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate delved into the properties of amide bonds, providing a greater understanding of amide bond properties and their implications for protein and enzymatic processes (Tani & Stoltz, 2006).

Propriétés

IUPAC Name |

(1S,6R)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXXSQBQDHGGSW-NAZYBQMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC2OC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CC2N)OC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2872329.png)

![1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2872330.png)

![[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride](/img/structure/B2872332.png)

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/no-structure.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)

![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)